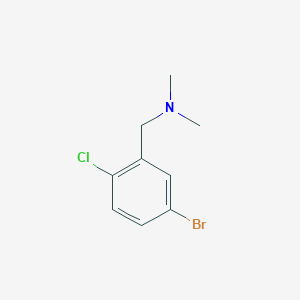

1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a dimethylmethanamine group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine typically involves the following steps:

Starting Material: The synthesis begins with 5-bromo-2-chlorobenzaldehyde.

Reductive Amination: The aldehyde group is subjected to reductive amination using N,N-dimethylamine and a reducing agent such as sodium triacetoxyborohydride. This step results in the formation of the desired amine compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

化学反応の分析

Types of Reactions: 1-(5-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

Oxidation Products: N-oxides and other oxidized derivatives.

Reduction Products: Secondary amines and other reduced forms.

科学的研究の応用

Medicinal Chemistry Applications

1-(5-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine has potential applications in drug development, particularly in the synthesis of pharmaceuticals targeting various conditions:

- Antidepressants : Research indicates that derivatives of this compound may exhibit antidepressant properties, potentially acting on serotonin and norepinephrine pathways.

- Anticancer Agents : Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated a series of N,N-dimethylmethanamine derivatives and their effects on serotonin reuptake inhibition. The results demonstrated that certain modifications, including halogen substitutions like bromine and chlorine, enhanced the binding affinity to serotonin transporters.

Agricultural Applications

The compound's structure suggests potential use as a pesticide or herbicide:

- Pesticidal Activity : Compounds with similar structures have been evaluated for their effectiveness against various pests, showing promise in reducing crop damage.

Case Study: Herbicidal Efficacy

Research conducted by agricultural scientists highlighted the effectiveness of halogenated amines in controlling weed populations. In field trials, a formulation containing this compound demonstrated a significant reduction in weed biomass compared to untreated controls.

Materials Science Applications

In materials science, this compound can be utilized in synthesizing polymers or coatings:

- Polymer Synthesis : Its reactive amine group allows for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and chemical resistance.

Case Study: Polymer Coatings

A recent study explored the incorporation of this compound into epoxy resins. The modified resins exhibited improved mechanical properties and resistance to environmental degradation compared to standard formulations.

作用機序

The mechanism of action of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The dimethylmethanamine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

類似化合物との比較

1-(5-Bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane: This compound shares a similar phenyl ring structure with bromine and chlorine substituents but differs in the presence of an ethoxyphenyl group.

5-Bromo-2-aryl benzimidazoles: These compounds also contain bromine and chlorine atoms on an aromatic ring and are studied for their biological activities.

Uniqueness: 1-(5-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine is unique due to the presence of the dimethylmethanamine group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

生物活性

1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine, also known by its CAS number 861967-07-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BrClN |

| Molecular Weight | 248.547 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 255.4 ± 25.0 °C at 760 mmHg |

| Flash Point | 108.3 ± 23.2 °C |

| LogP | 3.28 |

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves various chemical reactions that modify the core structure to enhance biological activity. Research indicates that substituents on the phenyl ring significantly influence the compound's potency against various biological targets.

Key Findings from SAR Studies:

- Substituent Effects: The introduction of bulky or hydrophobic groups at the para-position of the phenyl ring enhances inhibitory activity against specific targets, such as Zika virus protease (ZVpro) . For instance, compounds with thiophene or furan groups showed increased potency.

- Dimethylation: Masking primary amine groups with dimethyl groups has been shown to improve activity, suggesting that steric hindrance plays a role in binding affinity .

- Activity Variability: The IC50 values for various derivatives indicate significant variability in biological activity, with some compounds showing IC50 values as low as 0.39 μM against ZVpro .

Antiviral Activity

Research has highlighted the antiviral properties of this compound, particularly its inhibition of Zika virus protease:

- Inhibitory Concentrations: The compound demonstrated an IC50 value of 0.39 μM, indicating strong antiviral potential .

- Mechanism of Action: The mechanism involves allosteric inhibition of the Zika virus protease, which is critical for viral replication .

Neurotransmitter Interaction

Studies suggest that derivatives of this compound may interact with serotonin transporters (SERT):

- SERT Binding Affinity: Compounds structurally related to this compound have been evaluated for their binding affinity to SERT, indicating potential applications in treating mood disorders .

Case Studies and Experimental Evaluations

Several experimental studies have evaluated the biological activity of this compound and its derivatives:

- Anticancer Activity: In vitro studies have assessed the effects on human non-small cell lung cancer (A549) cells, where certain derivatives showed promising results in inhibiting cell growth and inducing apoptosis through mitochondrial pathways .

- Serotonin Transporter Ligands: A series of diphenyl ether derivatives related to this compound were synthesized and evaluated for their potential as imaging agents targeting SERT, showcasing the versatility of similar structures in pharmacological applications .

特性

IUPAC Name |

1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClN/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMUIHRVXXDPLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。